

"stability and reactivity of 4,5-Dibromo-1H-1,2,3-triazole"

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Compound of Interest

Compound Name: 4,5-Dibromo-1H-1,2,3-triazole

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An In-depth Technical Guide to the Stability and Reactivity of **4,5-Dibromo-1H-1,2,3-triazole**

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dibromo-1H-1,2,3-triazole is a pivotal heterocyclic compound, serving as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1] Its unique structure, featuring a stable triazole core and two reactive bromine atoms, allows for a wide array of chemical transformations. This guide provides a comprehensive overview of the stability and reactivity of **4,5-Dibromo-1H-1,2,3-triazole**, presenting key physicochemical data, detailed experimental protocols for its synthesis and modification, and a summary of its primary reaction pathways.

Physicochemical Properties and Stability

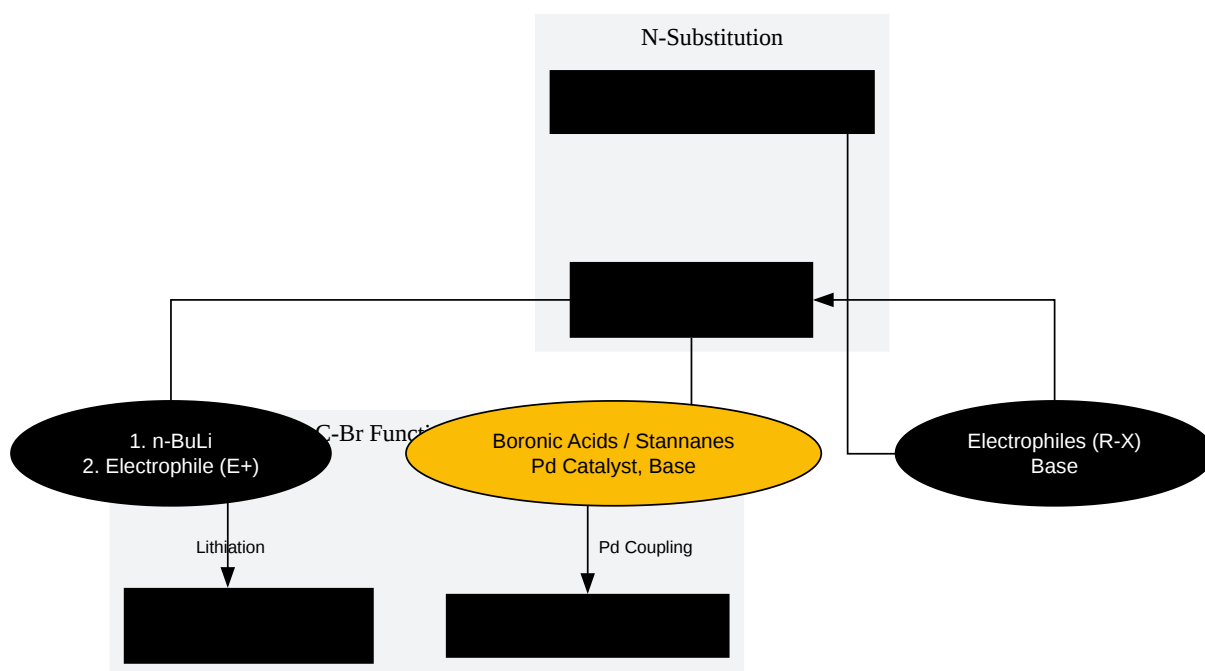
The 1,2,3-triazole ring is known for its remarkable stability, generally resisting cleavage by hydrolysis or oxidation.[2] Reductive cleavage of the ring requires forcing conditions.[2] While specific quantitative stability data for the dibromo-derivative is limited in safety data sheets[3] [4], the inherent stability of the triazole core suggests it can withstand a variety of reaction conditions, including exposure to strong acids and alkalis.[5] However, like many triazoles, it can undergo nitrogen extrusion upon pyrolysis or photolysis.[2] The compound's key physical and chemical properties are summarized in Table 1.

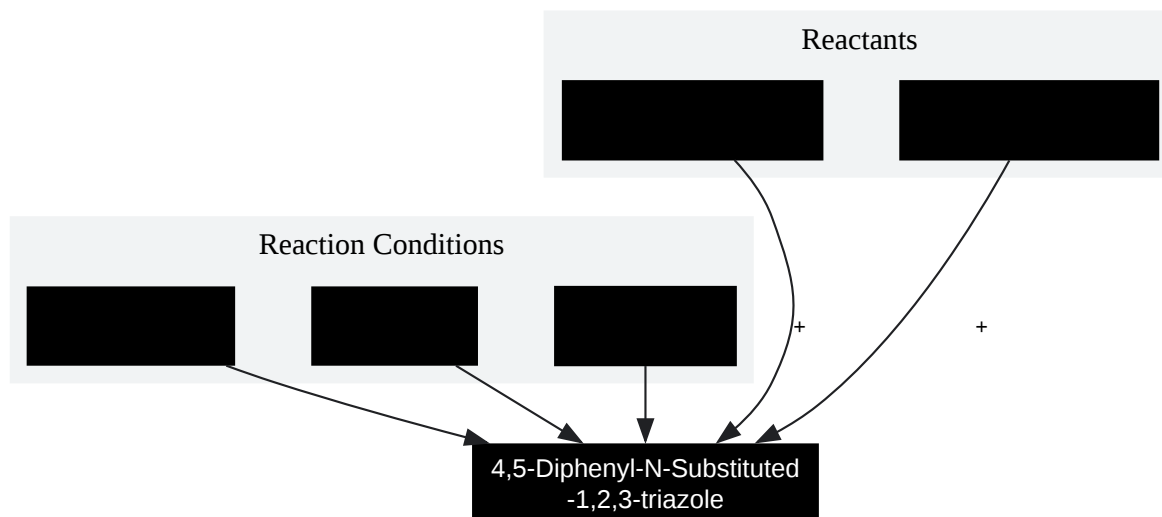
Table 1: Physicochemical Properties of **4,5-Dibromo-1H-1,2,3-triazole**

Property	Value	Reference(s)
CAS Number	15294-81-2	[1] [6]
Molecular Formula	C ₂ HBr ₂ N ₃	[1]
Molecular Weight	226.86 g/mol	[1]
Appearance	White to light yellow powder/crystal	[1]
Melting Point	190 °C (with decomposition)	[1]
Purity	≥ 98% (by titration)	[1]
Storage Conditions	Room Temperature	[1]

Core Reactivity Profile

The reactivity of **4,5-Dibromo-1H-1,2,3-triazole** is dominated by two main features: the acidic N-H proton, which allows for substitution at the nitrogen positions, and the two carbon-bromine bonds, which are susceptible to metal-halogen exchange and palladium-catalyzed cross-coupling reactions.





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